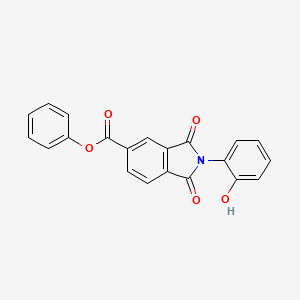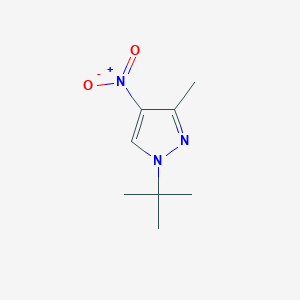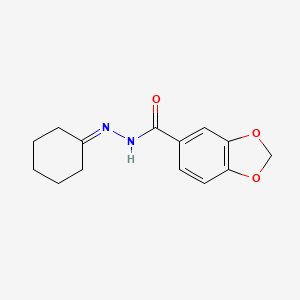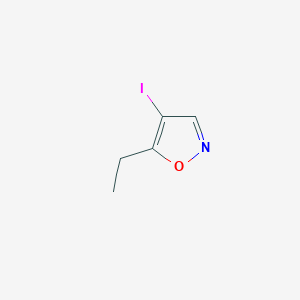![molecular formula C16H9ClN2O3 B12469132 Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate](/img/structure/B12469132.png)
Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate is an organic compound that features a complex structure with a furan ring, a benzoate ester, and a dicyanoethenyl group
準備方法
The synthesis of Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dicyanoethenyl group: This step often involves a Knoevenagel condensation reaction between a furan derivative and malononitrile in the presence of a base such as piperidine.
Chlorination and esterification: The final steps involve chlorination of the benzoate ring and esterification to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The dicyanoethenyl group can be reduced to form amines or other reduced products.
Substitution: The chlorine atom on the benzoate ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The furan ring and benzoate ester provide additional sites for interaction with biological molecules, potentially leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar compounds to Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate include:
- Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate
- Benzoic acid, 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-, methyl ester
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the furan ring, dicyanoethenyl group, and benzoate ester in this compound makes it particularly interesting for specific research and industrial applications.
特性
分子式 |
C16H9ClN2O3 |
|---|---|
分子量 |
312.70 g/mol |
IUPAC名 |
methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate |
InChI |
InChI=1S/C16H9ClN2O3/c1-21-16(20)13-5-11(2-3-15(13)17)14-9-22-8-12(14)4-10(6-18)7-19/h2-5,8-9H,1H3 |
InChIキー |
NGNZDXUWKVKIMB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)C2=COC=C2C=C(C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12469050.png)
![N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]dodecanamide (non-preferred name)](/img/structure/B12469053.png)
![6-Chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12469057.png)


![[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt](/img/structure/B12469076.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469090.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxy-3-nitrophenyl acetate](/img/structure/B12469098.png)

![2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469105.png)
![3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12469117.png)
![5-({4-[(Hexyloxy)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B12469124.png)
![2-(Pentanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B12469141.png)

